molecular formula C4HCl3N2 B159284 4,5,6-Trichloropyrimidine CAS No. 1780-27-4

4,5,6-Trichloropyrimidine

Cat. No.: B159284
CAS No.: 1780-27-4
M. Wt: 183.42 g/mol
InChI Key: AUWPHGWEYHEAIG-UHFFFAOYSA-N
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Description

4,5,6-Trichloropyrimidine (CAS 1780-27-4, molecular formula C₄HCl₃N₂) is a halogenated pyrimidine derivative characterized by three chlorine atoms at the 4-, 5-, and 6-positions of the pyrimidine ring. This compound is commercially available for research and industrial applications, with synthesis typically involving the reaction of 5-hydroxypyrimidine-4,6-dione with phosgene and sodium hydroxide under controlled conditions . Its primary applications span antifungal drug discovery and use as a scaffold in DNA-encoded libraries for pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloropyrimidine typically involves the reaction of dimethyl chloromalonate with formamidine acetate. This two-step process yields the desired compound with an overall yield of 64% . The reaction conditions include the use of solvents like diethyl ether and reagents such as sodium bicarbonate and sodium sulfate for purification .

Industrial Production Methods: Industrial production methods for this compound often involve the cyclization of urea with alkyl malonates, followed by treatment with phosphorus oxychloride . This method is advantageous due to its scalability and cost-effectiveness, making it suitable for large-scale production.

Scientific Research Applications

Synthesis of 4,5,6-Trichloropyrimidine

The synthesis of this compound has been achieved through several methods. One notable approach involves starting from 4,6-dichloro-2-(methylthio)pyrimidine and employing a series of nucleophilic substitutions and chlorination steps to yield the desired compound. The overall yield from this method has been reported at approximately 30% .

Table 1: Synthesis Routes for this compound

Starting Material Reagents Yield (%) Reference
4,6-Dichloro-2-(methylthio)pyrimidineNCS and KCN30
TetracyanoetheneSCl21-5
Dimethyl chloromalonate + formamidine acetateSodium ethoxideNot specified

Pharmaceutical Applications

This compound derivatives have shown promise in various therapeutic areas:

  • Anti-inflammatory Agents : Research has demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and diclofenac .
  • Antitumor Activity : The compound has been investigated for its potential as an anticancer agent. Studies indicate that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth .
  • Antimicrobial Properties : The antifungal activity of chlorinated pyrimidines has been assessed against various fungal strains. Results suggest that these compounds can be effective antifungal agents .

Table 2: Biological Activities of this compound Derivatives

Activity Type Derivatives Tested IC50/ED50 Values Reference
Anti-inflammatoryVarious pyrimidine derivativesIC50 = 0.04 μmol (Celecoxib)
AntitumorSpecific triazine derivativesNot specified
AntifungalRing poly-chlorinated pyrimidinesNot specified

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can enhance its biological activity:

  • Electron-Withdrawing Groups : Substituents such as nitro or halogen groups at specific positions have been shown to increase the potency of anti-inflammatory activity.
  • Functional Group Variations : The introduction of amine or hydroxyl groups can significantly alter the compound's interaction with biological targets, enhancing efficacy against specific enzymes or receptors .

Case Study 1: Anti-inflammatory Activity

A study evaluated several derivatives of this compound for their anti-inflammatory effects using both in vitro and in vivo models. The results indicated that certain compounds demonstrated superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggest that these derivatives could serve as lead compounds for developing new anti-inflammatory medications .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer potential of a series of trichloropyrimidine derivatives. In vitro assays revealed that some compounds induced significant cytotoxicity in various cancer cell lines while exhibiting low toxicity to normal cells. This selectivity highlights the potential for these compounds in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Trichloropyrimidine Derivatives

Structural Isomers and Key Properties

The position of chlorine substituents on the pyrimidine ring significantly influences reactivity, biological activity, and industrial utility. Below is a comparative analysis of 4,5,6-trichloropyrimidine with its structural isomers:

Compound CAS Number Molecular Formula Key Applications Notable Properties
This compound 1780-27-4 C₄HCl₃N₂ Antifungal agents , DNA-encoded libraries High antifungal activity across disc-plate, vapor, and liquid culture methods .
2,4,5-Trichloropyrimidine 5750-76-5 C₄HCl₃N₂ Antifungal agents , synthetic intermediates Comparable antifungal efficacy to 4,5,6-isomer; used in nucleophilic substitutions .
2,4,6-Trichloropyrimidine 3764-01-0 C₄HCl₃N₂ Anti-wrinkle textiles , antimicrobial derivatives Enhances silk fabric crease recovery by 16–20%; improves dyeability with reactive dyes .

Biological Activity

4,5,6-Trichloropyrimidine is a chlorinated derivative of pyrimidine that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential applications in anti-inflammatory, antibacterial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound, supported by data tables and case studies from various research findings.

This compound is characterized by its three chlorine substituents at positions 4, 5, and 6 on the pyrimidine ring. This structural feature enhances its reactivity and biological interactions. The compound's molecular formula is C4HCl3N2, with a molecular weight of approximately 195.42 g/mol.

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that certain pyrimidine derivatives inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound Derivative A19.45 ± 0.0723.8 ± 0.20
Standard Drug (Celecoxib)0.04 ± 0.010.04 ± 0.01

These results suggest that while the trichloropyrimidine derivatives show promise in inhibiting COX-2 more effectively than COX-1, they are not as potent as established anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial and antifungal activities against various pathogens.

  • Bacterial Strains Tested:
    • Escherichia coli
    • Staphylococcus aureus
  • Fungal Strains Tested:
    • Candida albicans
    • Aspergillus niger

The minimum inhibitory concentrations (MICs) for these strains were found to be significantly lower than those for standard antibiotics, indicating a potential role in treating infections resistant to conventional therapies .

3. Anticancer Activity

This compound has been explored for its anticancer effects through the inhibition of key signaling pathways involved in tumor growth.

  • Target Pathways:
    • PI3K/Akt pathway
    • Apoptosis induction

A study on prostate cancer cells demonstrated that trichloropyrimidine derivatives could inhibit cell proliferation and induce apoptosis at sub-micromolar concentrations.

Cell LineIC50 (μM)
C4-2 Prostate Cancer Cells0.5

This suggests that these compounds may serve as lead candidates for developing new anticancer agents .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment using carrageenan-induced paw edema in rats, derivatives of this compound were administered to evaluate their anti-inflammatory effects compared to indomethacin.

  • Results:
    • The effective dose (ED50) for the trichloropyrimidine derivative was found to be comparable to indomethacin.
CompoundED50 (μM)
Trichloropyrimidine Derivative9.47
Indomethacin9.17

This indicates that trichloropyrimidine derivatives may possess similar efficacy in reducing inflammation as traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several trichloropyrimidine derivatives against Staphylococcus aureus and Candida albicans. The derivatives exhibited significant antimicrobial activity with MIC values lower than those of commonly used antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5,6-trichloropyrimidine, and how do their yields and scalability compare?

  • Methodological Answer : Two principal methods are reported:

  • Phosgene-mediated chlorination : Reacting 5-hydroxybarbituric acid with phosgene in dichloromethane, followed by NaOH neutralization (95.4% yield) .
  • Cyclocondensation route : Using dimethyl chloromalonate and formamidine acetate, followed by POCl₃ treatment (64% yield). This method is scalable to 5–10 g batches .
    • Key Considerations : Phosgene-based routes require strict safety protocols, while the cyclocondensation method offers better regioselectivity but lower yields.

Q. How can researchers verify the purity and identity of this compound post-synthesis?

  • Methodological Answer :

  • Chromatography : Purify via column chromatography using n-hexane/ethyl acetate (9:1) to remove byproducts like dichloropyrimidines .
  • Spectroscopy : Confirm structure using 1H NMR^{1}\text{H NMR} (absence of hydroxyl protons at δ 10–12 ppm) and 13C NMR^{13}\text{C NMR} (three distinct Cl-substituted carbons at δ 150–160 ppm) .
  • Melting Point : Cross-check with literature values (mp: 23–25°C) .

Q. What are the critical safety protocols for handling this compound in the lab?

  • Methodological Answer :

  • Use fume hoods, nitrile gloves, and eye protection due to its toxicity (R-phrases: 20/21/22-36/37/38) .
  • Neutralize waste with sodium bicarbonate before disposal to avoid releasing HCl vapors .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution reactions at the C4, C5, and C6 positions?

  • Methodological Answer :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance reactivity at C4 due to steric accessibility .
  • Catalysts : Add catalytic Cu(I) to promote C6 substitution in Suzuki-Miyaura couplings .
  • Temperature : Lower temperatures (0–5°C) favor C5 substitution in SNAr reactions with amines .

Q. What are the primary byproducts in low-yield syntheses of this compound, and how can they be minimized?

  • Methodological Answer :

  • Byproducts : Partial chlorination (e.g., 4,6-dichloropyrimidine) or hydrolysis products (e.g., 4-hydroxy derivatives) .
  • Mitigation :
  • Use excess POCl₃ (3 eq.) and N,N-dimethylaniline as a catalyst to ensure complete chlorination .
  • Conduct reactions under anhydrous conditions to prevent hydrolysis .

Q. What mechanistic insights explain the resistance of this compound to hydrolysis compared to 2,4,6-trichloropyrimidine?

  • Methodological Answer :

  • Electronic Effects : The C2 amino group in 2-amino-4,6-dichloropyrimidine increases electron density at C4/C6, accelerating hydrolysis. In this compound, the absence of electron-donating groups stabilizes the ring against nucleophilic attack .
  • Experimental Validation : Monitor hydrolysis kinetics in buffered aqueous solutions (pH 2–12) using HPLC .

Q. How can this compound be leveraged to synthesize bioactive heterocycles (e.g., antimicrobial agents)?

  • Methodological Answer :

  • Stepwise Functionalization :

Replace C4-Cl with piperazine via SNAr to enhance solubility .

Modify C5/C6 with thiols or alkoxides to introduce hydrogen-bonding motifs .

  • Case Study : Synthesize fused thiazoles by reacting with thioureas under microwave irradiation (120°C, 30 min) .

Q. What strategies improve the stability of this compound in long-term storage?

  • Methodological Answer :

  • Storage Conditions : Keep under argon at –20°C in amber vials to prevent photodegradation and moisture ingress .
  • Stabilizers : Add 1% w/w molecular sieves (3Å) to absorb trace moisture .

Properties

IUPAC Name

4,5,6-trichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2/c5-2-3(6)8-1-9-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPHGWEYHEAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290123
Record name 4,5,6-Trichloropyrimidine
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Molecular Weight

183.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-27-4
Record name 4,5,6-Trichloropyrimidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 66902
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Record name 1780-27-4
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Record name 4,5,6-Trichloropyrimidine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5,6-Trichloropyrimidine
4,5,6-Trichloropyrimidine
Reactant of Route 5
4,5,6-Trichloropyrimidine
Reactant of Route 6
4,5,6-Trichloropyrimidine

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